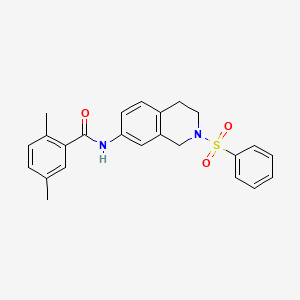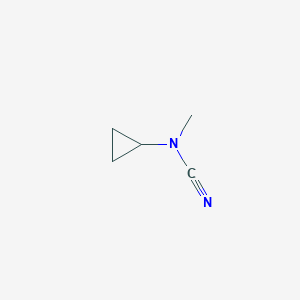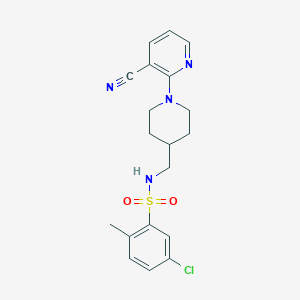![molecular formula C26H35N3O4S2 B2489040 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006303-82-7](/img/structure/B2489040.png)
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound under consideration is related to a group of benzamide derivatives, which have been studied for various properties including fluorescence, anticancer activity, and antifungal properties. Although the exact compound isn't directly studied, related compounds provide insights into its potential characteristics and applications.
Synthesis Analysis
- The synthesis of related benzamide derivatives often involves reactions with various aldehydes and acids. For instance, Saeed et al. (2013) describe synthesizing similar compounds by heterocyclization of corresponding thioureas (Saeed & Rafique, 2013).
Molecular Structure Analysis
- The molecular structures of similar benzamide derivatives have been characterized using techniques like X-ray diffraction analysis, as seen in the work of Köysal et al. (2015), who analyzed the geometry of related compounds (Köysal et al., 2015).
Chemical Reactions and Properties
- Benzamide derivatives can participate in various chemical reactions, forming complexes with different properties. For example, Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of similar benzamides, indicating potential for complex formation and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
- The physical properties of these compounds, such as fluorescence, have been a subject of study. Gomathi Vellaiswamy & S. Ramaswamy (2017) also explored the fluorescence properties of Co(II) complexes of similar benzamides (Vellaiswamy & Ramaswamy, 2017).
Chemical Properties Analysis
- Benzamide derivatives exhibit a range of chemical properties, including potential antifungal and antibacterial activities. Narayana et al. (2004) synthesized benzamides and evaluated them for antifungal activity, demonstrating the chemical versatility of such compounds (Narayana et al., 2004).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A series of novel benzamides, including variants similar to the specified compound, have been synthesized and characterized, showcasing the versatility of these compounds in chemical synthesis. For instance, Saeed and Rafique (2013) developed a range of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods for such compounds (Saeed & Rafique, 2013).
- Another study by Saeed (2009) demonstrated the microwave-promoted synthesis of similar benzamides, emphasizing a cleaner, more efficient method of producing these compounds (Saeed, 2009).
Biological Activities and Applications
- Benzamides, particularly those with a thiazole structure, have been studied for their biological activities. For example, a study by Saeed et al. (2008) investigated the antifungal activity of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, finding some compounds exhibiting low to moderate activity, indicating potential applications in antifungal treatments (Saeed et al., 2008).
- A study by Narayana et al. (2004) synthesized benzamides with a focus on antifungal properties, further emphasizing the potential use of such compounds in addressing fungal infections (Narayana et al., 2004).
- Chawla (2016) explored thiazole derivatives for their antimicrobial activity, again highlighting the potential of these compounds in medical applications, particularly in combating microbial infections (Chawla, 2016).
Advanced Synthesis Techniques and Applications
- Research by Saini et al. (2019) demonstrated an environmentally benign, metal-free synthesis method for highly functionalized benzothiazolylidene benzamide, which could have implications for more sustainable production of these compounds (Saini et al., 2019).
- Bikobo et al. (2017) synthesized a series of thiazole derivatives for antimicrobial testing, suggesting the importance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Eigenschaften
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S2/c1-6-33-16-15-29-23-9-7-8-10-24(23)34-26(29)27-25(30)21-11-13-22(14-12-21)35(31,32)28(17-19(2)3)18-20(4)5/h7-14,19-20H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYZYHDIWKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)

![N-[(4-methoxyphenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)




![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)


![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)


![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)